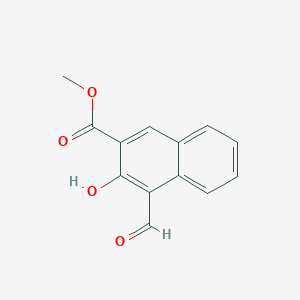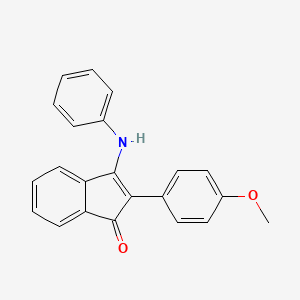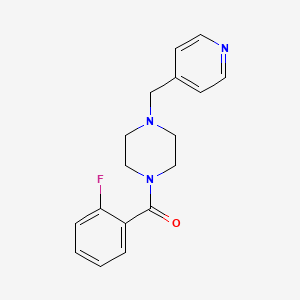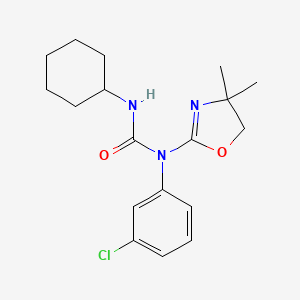
1-(4-ethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is a chemical compound that belongs to the class of triazinanes. It has gained attention in the scientific community due to its potential therapeutic applications in various fields.
科学研究应用
1-(4-ethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting cell proliferation. It has also been tested against several viruses, including HIV, and has shown potent antiviral activity. Furthermore, the compound has been tested against several bacteria and fungi and has shown significant antimicrobial activity.
作用机制
The mechanism of action of 1-(4-ethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is not fully understood. However, it is believed to act by inhibiting various enzymes, including proteases and reverse transcriptase. The compound has also been shown to induce apoptosis in cancer cells and inhibit cell cycle progression.
Biochemical and Physiological Effects:
1-(4-ethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of proteases, which are enzymes involved in the breakdown of proteins. The compound has also been shown to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of RNA viruses. Furthermore, the compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
实验室实验的优点和局限性
One of the main advantages of 1-(4-ethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is its potential therapeutic applications. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines and has shown potent antiviral and antimicrobial activity. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 1-(4-ethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione. One direction is to investigate the mechanism of action of the compound in more detail. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in vivo. Furthermore, the compound can be modified to improve its solubility and bioavailability. Additionally, the compound can be tested against other viruses, bacteria, and fungi to determine its potential as a broad-spectrum antimicrobial agent. Finally, the compound can be tested in animal models of cancer to determine its efficacy and toxicity.
合成方法
The synthesis of 1-(4-ethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione involves the reaction of 4-ethylbenzaldehyde and 3-pyridinemethanamine with thiourea in the presence of acetic acid. The reaction proceeds under reflux for several hours, and the product is obtained by filtration and recrystallization. The yield of the product is around 70-80%.
属性
IUPAC Name |
1-(4-ethylphenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S/c1-2-14-5-7-16(8-6-14)21-13-20(12-19-17(21)22)11-15-4-3-9-18-10-15/h3-10H,2,11-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOSOTCWLSDHOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CN(CNC2=S)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26663888 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Ethylphenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-quinolinecarboxylic acid](/img/structure/B5789400.png)



![N'-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxybenzylidene}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5789431.png)
![2-{4-[(4-fluorobenzyl)oxy]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5789437.png)




![4-{4-[(4-chlorophenoxy)methyl]benzoyl}morpholine](/img/structure/B5789487.png)
![{4-[(3,4-dichlorobenzoyl)amino]phenoxy}acetic acid](/img/structure/B5789493.png)
![3-ethyl-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5789499.png)
![2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide](/img/structure/B5789504.png)